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Compound of Interest

Compound Name: Manganese iodide

Cat. No.: B077458 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to Manganese(II) Iodide (MnI₂)
Manganese(II) iodide (MnI₂) is an inorganic compound with the formula MnI₂.[1] The anhydrous

form is a beige solid, while its tetrahydrate is a pink crystalline substance.[2] As a transition

metal element, manganese can exist in multiple oxidation states, though in manganese(II)

iodide, it is in the +2 oxidation state, forming stable ionic bonds with two iodide ions.[3] In

organic synthesis, MnI₂ is a crucial precursor for the formation of organomanganese reagents

and serves as a catalyst or reactant in various transformations.[3]

Compared to other common manganese(II) halides, MnI₂ exhibits significantly higher solubility

in ethereal solvents like diethyl ether and tetrahydrofuran (THF), which is a key advantage for

its use in generating organometallic species.[4] However, MnI₂ is light-sensitive, and

commercial batches may contain impurities, making in situ preparation a common and reliable

practice for synthetic applications.[2][4]

Key Properties:

CAS Number: 7790-33-2[1]

Appearance: Pinkish-purple/beige crystalline powder[2][3]

Solubility: Soluble in water (with decomposition) and ethereal solvents.[2][4]
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Reactivity: Light-sensitive; samples can turn brown in air due to the oxidation of iodide to

iodine.[2]

Core Application: Preparation of Organomanganese
Reagents
The primary and most historically significant role of MnI₂ in organic synthesis is as a precursor

for organomanganese(II) reagents.[4][5] These reagents, typically of the form RMnI or R₂Mn,

are valued for being soft and chemoselective nucleophiles, offering a reactivity profile that

complements more common organometallic reagents like organolithiums and Grignards.

The first organomanganese compounds were reported in 1937 by Gilman and Bailee, who

described the reaction of phenyllithium with manganese(II) iodide to produce

phenylmanganese iodide (PhMnI) and diphenylmanganese (Ph₂Mn).[5] The general synthesis

involves the straightforward reaction of MnI₂ with organolithium or organomagnesium

compounds.[5]

Logical Workflow for Organomanganese Reagent Synthesis
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Caption: Workflow for the preparation and synthetic use of organomanganese reagents from

MnI₂.

Experimental Protocols
Protocol 2.1: In Situ Preparation of Anhydrous Manganese(II) Iodide

This protocol is adapted from established methods for preparing high-purity, anhydrous MnI₂

directly before use.[4][6]

Materials:

Manganese powder (activated)
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Iodine (I₂)

Anhydrous diethyl ether (Et₂O)

Apparatus:

Three-necked round-bottom flask, flame-dried under vacuum.

Reflux condenser and dropping funnel.

Inert atmosphere setup (Argon or Nitrogen).

Procedure:

Under an inert atmosphere, add manganese powder (1.0 eq) to the reaction flask

containing anhydrous Et₂O.

In the dropping funnel, prepare a solution of iodine (1.0 eq) in anhydrous Et₂O.

Add the iodine solution dropwise to the stirred suspension of manganese powder. The

reaction is initiated with a few drops of water if necessary and can be vigorous.[6]

After the addition is complete, the reaction mixture is typically stirred at room temperature

or gently refluxed until the color of iodine disappears, indicating the formation of MnI₂.

The resulting ethereal solution/suspension of MnI₂ is used directly in the next step without

isolation.

Protocol 2.2: Synthesis of Phenylmanganese Iodide (PhMnI)

This protocol describes the formation of an organomanganese halide reagent.[5]

Materials:

In situ prepared solution of MnI₂ in Et₂O (from Protocol 2.1).

Phenyllithium (PhLi) solution in ether (1.0 eq relative to MnI₂).

Apparatus:
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Reaction setup from Protocol 2.1, maintained under an inert atmosphere.

Syringe for transferring organolithium solution.

Procedure:

Cool the ethereal solution of MnI₂ to the desired temperature (typically 0 °C or lower).

Slowly add the phenyllithium solution via syringe to the stirred MnI₂ suspension.

Allow the reaction to stir for 30-60 minutes at the same temperature. The formation of the

PhMnI reagent is generally rapid.

The resulting solution/suspension of PhMnI is now ready for reaction with an electrophile.

Application: Manganese-Mediated Cross-Coupling
Reactions
Organomanganese reagents derived from MnI₂ are effective nucleophiles in cross-coupling

reactions. While much of the modern literature on manganese-catalyzed cross-coupling utilizes

MnCl₂, the fundamental principles rely on the formation of the same organomanganese active

species.[7][8] MnI₂ is an attractive precursor due to its high solubility.[4] These reactions are

particularly useful for coupling with aryl, alkenyl, and acyl halides to form new carbon-carbon

bonds.

Reaction Scheme: R-M + MnI₂ → [R-MnI] + MI [R-MnI] + R'-X → R-R' + MnXI (where M = Li,

MgX; X = Halide)

Reaction Pathway for Mn-Mediated Cross-Coupling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://backend.orbit.dtu.dk/ws/files/140638682/EuropeanJournalofOrganicChemistry5269.pdf
https://www.organic-chemistry.org/abstracts/lit2/352.shtm
https://application.wiley-vch.de/books/sample/3527347305_c01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MnI₂

RMnI

Transmetalation

R—R'
(Product)

Coupling

Mn(II) Species

R'—X
(Electrophile)

R—M
(Grignard/

Organolithium)

Click to download full resolution via product page

Caption: Simplified pathway for manganese-mediated cross-coupling reactions.

Data Presentation: Scope of Manganese-Mediated Aryl-
Grignard Cross-Coupling
The following table summarizes representative yields for the cross-coupling of aryl halides with

Grignard reagents, a reaction for which organomanganese species (derivable from MnI₂) are

the key intermediates. The data is adapted from studies using MnCl₂ as the catalyst precursor,

illustrating the general scope.[7]
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Entry Aryl Halide
Grignard
Reagent

Product Yield (%)

1 p-Iodotoluene
Phenylmagnesiu

m Bromide
4-Methylbiphenyl 66

2 m-Iodotoluene
Phenylmagnesiu

m Bromide
3-Methylbiphenyl 50

3 o-Iodotoluene
Phenylmagnesiu

m Bromide
2-Methylbiphenyl 34

4

2,4-

Dimethyliodoben

zene

Phenylmagnesiu

m Bromide

2,4-

Dimethylbiphenyl
77

5

3,5-

Dimethyliodoben

zene

Phenylmagnesiu

m Bromide

3,5-

Dimethylbiphenyl
62

Experimental Protocol
Protocol 3.1: General Procedure for Cross-Coupling of an Aryl Iodide with a Grignard Reagent

This is a general protocol adapted from the literature where MnI₂ can be used as the precursor

for the active organomanganese nucleophile.[7][8]

Materials:

Anhydrous MnI₂ (or prepared in situ from Protocol 2.1).

Aryl Iodide (1.0 eq).

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq).

Anhydrous Tetrahydrofuran (THF).

Apparatus:

Schlenk flask or three-necked round-bottom flask, flame-dried.
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Inert atmosphere setup (Argon or Nitrogen).

Magnetic stirrer and temperature control (oil bath).

Procedure:

Under an inert atmosphere, suspend anhydrous MnI₂ (5-10 mol%) in anhydrous THF.

Add the Grignard reagent dropwise to the stirred suspension at room temperature and stir

for 15-30 minutes to form the organomanganese reagent.

Add the aryl iodide to the reaction mixture.

Heat the reaction mixture to the required temperature (e.g., 50 °C) and monitor by TLC or

GC-MS until the starting material is consumed.[8]

Upon completion, cool the reaction to room temperature and quench carefully by slow

addition of a saturated aqueous NH₄Cl solution.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

cross-coupled product.

Other Synthetic Applications
While the generation of organomanganese nucleophiles for coupling reactions is the most

direct application, MnI₂ can also be considered a starting material for more complex catalytic

systems or participate in other transformations.

Radical Reactions: Organomanganese compounds can be involved in radical processes. For

instance, the coupling between aryl halides and Grignard reagents catalyzed by manganese

salts is believed to proceed via a radical Sʀɴ1 pathway.[7][9]
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Precursor to Advanced Catalysts: MnI₂ can serve as a starting point for synthesizing

manganese complexes used in more advanced catalytic cycles, such as C-H activation,

although these reactions often employ specialized Mn(I) or Mn(III) complexes not generated

directly from MnI₂ in a single step.[10][11][12]

Iodide/Nickel Co-Catalysis: In some systems, an iodide source is used as a co-catalyst with

manganese metal powder and a nickel catalyst for cross-electrophile coupling. In these

cases, the iodide (often from TBAI) converts alkyl sulfonates into more reactive alkyl iodides

in situ, while manganese powder acts as the terminal reductant.[13] This highlights the

synergistic role iodide and manganese can play, even when not starting from MnI₂.

Disclaimer: The provided protocols are for informational purposes and should be adapted

based on the specific substrates and laboratory conditions. All experiments should be

conducted with appropriate safety precautions in a controlled laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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